molecular formula C16H17NO2 B2386216 (E)-3-(furan-2-yl)-N-mesitylacrylamide CAS No. 433954-04-2

(E)-3-(furan-2-yl)-N-mesitylacrylamide

Cat. No. B2386216
CAS RN: 433954-04-2
M. Wt: 255.317
InChI Key: HVMAATQPQQAMAU-VOTSOKGWSA-N
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Description

(E)-3-(furan-2-yl)-N-mesitylacrylamide, also known as FMMA, is a synthetic compound with potential applications in scientific research. Its unique chemical structure and properties make it a promising candidate for various fields of study, including medicinal chemistry, biochemistry, and pharmacology. In

Mechanism Of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-mesitylacrylamide is not fully understood. However, studies have shown that it inhibits the activity of enzymes and receptors by binding to their active sites. In the case of acetylcholinesterase, (E)-3-(furan-2-yl)-N-mesitylacrylamide forms a covalent bond with the enzyme, leading to irreversible inhibition. This mechanism of action makes (E)-3-(furan-2-yl)-N-mesitylacrylamide a potent inhibitor of these enzymes and receptors.
Biochemical and Physiological Effects
(E)-3-(furan-2-yl)-N-mesitylacrylamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that (E)-3-(furan-2-yl)-N-mesitylacrylamide inhibits the activity of acetylcholinesterase and butyrylcholinesterase, leading to an increase in acetylcholine levels in the brain. This effect may have implications for the treatment of Alzheimer's disease, where a decrease in acetylcholine levels is observed. (E)-3-(furan-2-yl)-N-mesitylacrylamide has also been shown to inhibit the growth of cancer cells, suggesting that it may have potential as an anticancer agent.

Advantages And Limitations For Lab Experiments

(E)-3-(furan-2-yl)-N-mesitylacrylamide has several advantages for lab experiments. Its simple synthesis method and high purity make it a reliable and consistent compound for research. (E)-3-(furan-2-yl)-N-mesitylacrylamide is also stable under different conditions, allowing for easy storage and handling. However, (E)-3-(furan-2-yl)-N-mesitylacrylamide has limitations in terms of its solubility and toxicity. It is sparingly soluble in water, making it difficult to work with in aqueous solutions. (E)-3-(furan-2-yl)-N-mesitylacrylamide has also been shown to exhibit toxicity in some cell lines, suggesting that caution should be taken when working with this compound.

Future Directions

Several future directions for the research of (E)-3-(furan-2-yl)-N-mesitylacrylamide can be identified. Firstly, the mechanism of action of (E)-3-(furan-2-yl)-N-mesitylacrylamide needs to be further elucidated to understand its inhibitory activity against different enzymes and receptors. Secondly, the potential therapeutic applications of (E)-3-(furan-2-yl)-N-mesitylacrylamide in different diseases need to be explored in more detail, particularly in animal models. Thirdly, the development of (E)-3-(furan-2-yl)-N-mesitylacrylamide analogs with improved solubility and lower toxicity can be pursued to enhance its potential as a drug candidate.
Conclusion
In conclusion, (E)-3-(furan-2-yl)-N-mesitylacrylamide is a promising compound for scientific research. Its unique chemical structure and properties make it a potential candidate for the development of new drugs. The synthesis method of (E)-3-(furan-2-yl)-N-mesitylacrylamide is relatively simple and efficient, making it a viable option for large-scale production. (E)-3-(furan-2-yl)-N-mesitylacrylamide exhibits inhibitory activity against several enzymes and receptors, making it a potential therapeutic agent for various diseases. However, caution should be taken when working with (E)-3-(furan-2-yl)-N-mesitylacrylamide due to its limited solubility and toxicity. Further research is needed to explore the potential therapeutic applications of (E)-3-(furan-2-yl)-N-mesitylacrylamide and to develop analogs with improved properties.

Synthesis Methods

The synthesis of (E)-3-(furan-2-yl)-N-mesitylacrylamide involves the reaction between mesitylamine and furan-2-carboxylic acid, followed by the addition of acryloyl chloride. The resulting product is purified through column chromatography and characterized using spectroscopic techniques such as NMR and mass spectrometry. The synthesis of (E)-3-(furan-2-yl)-N-mesitylacrylamide is relatively simple and efficient, making it a viable option for large-scale production.

Scientific Research Applications

(E)-3-(furan-2-yl)-N-mesitylacrylamide has shown potential as a lead compound for the development of new drugs. It exhibits inhibitory activity against several enzymes and receptors, including but not limited to, acetylcholinesterase, butyrylcholinesterase, and adenosine A2A receptor. These enzymes and receptors play crucial roles in various diseases such as Alzheimer's, Parkinson's, and cancer. Therefore, (E)-3-(furan-2-yl)-N-mesitylacrylamide may have therapeutic applications in these diseases.

properties

IUPAC Name

(E)-3-(furan-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-11-9-12(2)16(13(3)10-11)17-15(18)7-6-14-5-4-8-19-14/h4-10H,1-3H3,(H,17,18)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMAATQPQQAMAU-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C=CC2=CC=CO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)NC(=O)/C=C/C2=CC=CO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(furan-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide

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